1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine
Description
1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine is a secondary amine derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a branched 5-methylheptan-3-yl amine group at the 3-position. Its molecular formula is C₁₂H₂₄N₄, with a molecular weight of 224.34 g/mol (estimated).
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-methyl-N-(5-methylheptan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-5-10(3)9-11(6-2)13-12-7-8-15(4)14-12/h7-8,10-11H,5-6,9H2,1-4H3,(H,13,14) |
InChI Key |
DZUHVTWSYIUMNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)NC1=NN(C=C1)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated with 1-bromo-5-methylheptane to introduce the heptane chain.
Chemical Reactions Analysis
1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of novel materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes structurally related pyrazol-3-amine derivatives, highlighting key differences in substituents, molecular formulas, and physicochemical properties:
Functional Group Impact on Properties
- Bioactivity : Aromatic substituents (e.g., pyridin-3-yl in ) improve binding to biological targets via π-π interactions, while tertiary amines (e.g., ) may enhance CNS penetration.
- Synthetic Accessibility : Branched aliphatic chains (as in the target compound) require multi-step synthesis, whereas simpler derivatives (e.g., ) are synthesized via direct alkylation .
Biological Activity
1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, providing a comprehensive overview for researchers in pharmacology and medicinal chemistry.
- Molecular Formula : CHN
- Molecular Weight : 210.29 g/mol
- CAS Number : 31230-17-8
Antiparasitic Activity
Recent studies have focused on the antiparasitic potential of pyrazole derivatives, including 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine. A related compound, 1-methyl-1H-pyrazole-5-carboxamide, was shown to inhibit the parasitic nematode Haemonchus contortus, indicating that pyrazole derivatives may share similar mechanisms of action against parasites .
Cytotoxicity and Selectivity
Research indicates that certain pyrazole derivatives exhibit selective toxicity towards parasites while showing low cytotoxicity towards mammalian cell lines. This selectivity is critical in drug development, as it minimizes adverse effects in human cells while effectively targeting pathogens .
Synthesis
The synthetic pathways for pyrazole derivatives typically involve a multi-step process that includes the formation of the pyrazole ring followed by functionalization to introduce various substituents. The synthesis of 1-Methyl-N-(5-methylheptan-3-yl)-1H-pyrazol-3-amine can be achieved through reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Case Study 1: In Vitro Toxicity Assessment
A study assessing the acute toxicity of pyrazole derivatives in rodent models demonstrated significant respiratory inhibition at higher doses. The findings suggest that while these compounds are effective against certain parasites, careful dose management is necessary to avoid toxicity in mammalian systems .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of pyrazole derivatives to various biological targets. These studies provide insights into the potential mechanisms through which these compounds exert their biological effects, including enzyme inhibition and receptor interaction.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
